Ammonium chloride-15N

説明

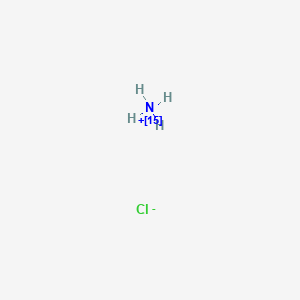

Structure

2D Structure

特性

IUPAC Name |

azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.H3N/h1H;1H3/i;1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXLAEXVIDQMFP-IEOVAKBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15NH4+].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

54.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39466-62-1 | |

| Record name | Ammonium 15N chloride, | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unlocking Cellular Nitrogen Metabolism: A Technical Guide to Ammonium 15N Chloride in Research

For researchers, scientists, and drug development professionals, understanding the intricate pathways of nitrogen metabolism is paramount for unraveling disease mechanisms and discovering novel therapeutic targets. Ammonium 15N chloride (¹⁵NH₄Cl) serves as a powerful and versatile tool in these investigations, enabling precise tracing and quantification of nitrogen flux through various cellular processes. This in-depth technical guide explores the core applications of ¹⁵NH₄Cl, providing detailed experimental protocols, quantitative data, and visual workflows to facilitate its effective implementation in your research.

Ammonium 15N chloride is a stable, non-radioactive isotope-labeled compound where the naturally abundant ¹⁴N nitrogen atom is replaced by the heavier ¹⁵N isotope. This mass difference allows for the differentiation and tracking of molecules that incorporate this heavy nitrogen, providing a dynamic view of metabolic pathways. Its primary applications in research encompass metabolic labeling for flux analysis, biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy for structural and dynamic studies, and as an internal standard in mass spectrometry-based quantitative proteomics.

Core Applications and Methodologies

The utility of Ammonium 15N chloride spans across various research domains, from fundamental cell biology to drug discovery and environmental science.

Metabolic Labeling and Isotope Tracing

Metabolic labeling with ¹⁵NH₄Cl is a cornerstone technique for elucidating the flow of nitrogen within a biological system. By providing ¹⁵NH₄Cl as the primary nitrogen source in cell culture media or to whole organisms, researchers can track the incorporation of the ¹⁵N isotope into a wide array of biomolecules, including amino acids, nucleotides, and proteins. This allows for the quantitative analysis of metabolic pathways, determination of nutrient utilization, and assessment of metabolic reprogramming in disease states.

A key application of this is Metabolic Flux Analysis (MFA) , which quantifies the rates of metabolic reactions within a network.[1][2][3] By measuring the isotopic enrichment in intracellular metabolites over time, researchers can build computational models to estimate the flux through various metabolic pathways. This approach has been instrumental in understanding the metabolic adaptations of cancer cells, pathogens, and in the optimization of bioprocesses.

Biomolecular NMR Spectroscopy

For high-resolution structural and dynamic studies of proteins and other biomolecules by NMR spectroscopy, isotopic labeling is often essential. Uniformly labeling a protein with ¹⁵N by expressing it in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source is a standard and cost-effective method.[4][5][6] The ¹⁵N isotope has a nuclear spin of ½, which allows for the use of heteronuclear NMR experiments, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment. This experiment generates a unique signal for each backbone and sidechain amide proton, effectively creating a "fingerprint" of the protein. This enables detailed studies of protein structure, dynamics, protein-ligand interactions, and protein folding.

Quantitative Proteomics and Mass Spectrometry

In mass spectrometry-based proteomics, ¹⁵N-labeled proteins, generated through metabolic labeling with ¹⁵NH₄Cl, can serve as internal standards for accurate protein quantification.[1] This approach, often referred to as stable isotope labeling by amino acids in cell culture (SILAC) when using labeled amino acids, allows for the precise comparison of protein abundance between different experimental conditions. While traditional SILAC relies on labeled amino acids, metabolic labeling with ¹⁵NH₄Cl can be a cost-effective alternative for organisms that can synthesize all their amino acids from a single nitrogen source. The mass shift introduced by the ¹⁵N isotope allows for the differentiation and relative quantification of peptides from different samples within the same mass spectrometry run, minimizing experimental variability.

Quantitative Data at a Glance

The efficiency of ¹⁵N incorporation and the optimal concentration of ¹⁵NH₄Cl can vary depending on the organism and the experimental setup. The following tables provide a summary of typical quantitative parameters for easy comparison.

| Parameter | Escherichia coli | Pichia pastoris | Mammalian Cells (HEK293) | Arabidopsis thaliana |

| Typical ¹⁵NH₄Cl Concentration in Media | 1 g/L in M9 minimal media[6][7] | 5-10 g/L in minimal media | Not a direct precursor; labeled amino acids are preferred[8][9] | Variable, depends on hydroponic or plate-based system |

| Achieved Isotopic Enrichment | >98%[10] | >95% | 30-52% (with labeled amino acids)[8] | 93-99%[11] |

| Typical Protein Yield (relative to unlabeled) | Can be slightly lower due to metabolic burden[1] | Generally comparable | Dependent on specific protein and labeling strategy | Not extensively reported |

Detailed Experimental Protocols

Protocol 1: Uniform ¹⁵N Labeling of Proteins in E. coli for NMR Studies

This protocol describes the preparation of M9 minimal medium for the expression of ¹⁵N-labeled proteins in E. coli.

Materials:

-

¹⁵NH₄Cl (≥98 atom % ¹⁵N)

-

10x M9 salts solution (autoclaved)

-

20% (w/v) D-glucose solution (filter-sterilized)

-

1 M MgSO₄ solution (autoclaved)

-

1 M CaCl₂ solution (autoclaved)

-

Trace metal solution (filter-sterilized)

-

Appropriate antibiotic stock solution

-

E. coli expression strain transformed with the plasmid of interest

Procedure:

-

Prepare 1 L of 1x M9 minimal medium:

-

Add supplements (aseptically):

-

Once the medium has cooled to room temperature, add 20 mL of 20% glucose, 2 mL of 1 M MgSO₄, and 100 µL of 1 M CaCl₂.

-

Add 1 mL of trace metal solution and the appropriate antibiotic.

-

-

Inoculation and Growth:

-

Inoculate a small volume (e.g., 5 mL) of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C.

-

The next day, use this starter culture to inoculate the 1 L of ¹⁵N-labeled M9 medium.

-

Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

-

-

Induction and Harvest:

-

Induce protein expression according to the specific expression system (e.g., add IPTG to a final concentration of 0.1-1 mM).

-

Continue to grow the culture under inducing conditions (e.g., 16-24°C for 16-20 hours).

-

Harvest the cells by centrifugation. The cell pellet containing the ¹⁵N-labeled protein is now ready for purification.

-

Protocol 2: ¹⁵N Metabolic Flux Analysis in Cultured Cells

This protocol provides a general framework for conducting a ¹⁵N metabolic flux analysis experiment using cultured cells.

Materials:

-

Cell line of interest

-

Culture medium lacking unlabeled nitrogen sources (e.g., custom-formulated DMEM)

-

¹⁵NH₄Cl (≥98 atom % ¹⁵N)

-

Dialyzed fetal bovine serum (dFBS)

-

Metabolite extraction buffer (e.g., 80% methanol)

-

LC-MS/MS or GC-MS system

Procedure:

-

Cell Culture and Adaptation:

-

Culture cells in standard medium to the desired confluency.

-

Adapt the cells to the custom medium containing dFBS and the unlabeled form of the nitrogen source for at least one cell doubling time.

-

-

Isotopic Labeling:

-

Replace the medium with the labeling medium containing ¹⁵NH₄Cl as the sole nitrogen source.

-

Incubate the cells for a time course, collecting samples at multiple time points to monitor the incorporation of ¹⁵N into intracellular metabolites. The timing will depend on the pathways of interest, with glycolysis intermediates labeling within minutes, while nucleotides may take several hours.[12]

-

-

Metabolite Extraction:

-

At each time point, rapidly quench metabolism by aspirating the medium and adding ice-cold extraction buffer.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

-

-

Sample Analysis:

-

Analyze the metabolite extracts by LC-MS/MS or GC-MS to determine the mass isotopomer distribution of key metabolites.

-

-

Data Analysis and Flux Calculation:

-

Correct the raw data for natural isotope abundance.

-

Use metabolic flux analysis software to fit the isotopic labeling data to a metabolic network model and calculate the intracellular fluxes.

-

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and the underlying biological pathways, the following diagrams have been generated using the Graphviz DOT language.

Conclusion

Ammonium 15N chloride is an indispensable tool for researchers seeking to gain a deeper understanding of nitrogen metabolism. Its application in metabolic labeling, biomolecular NMR, and quantitative proteomics provides a multi-faceted approach to investigating cellular function in health and disease. The protocols and data presented in this guide offer a solid foundation for the successful implementation of ¹⁵NH₄Cl-based methodologies in your research, ultimately paving the way for new discoveries and therapeutic advancements.

References

- 1. The 15N isotope effect in Escherichia coli: a neutron can make the difference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jircas.go.jp [jircas.go.jp]

- 3. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 4. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N uptake, assimilation and isotopic fractioning control δ 15N dynamics in plant DNA: A heavy labelling experiment on Brassica napus L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High yield expression of proteins in E. coli for NMR studies [scirp.org]

- 7. 15N-labelling of Leaves Combined with GC-MS Analysis as a Tool for Monitoring the Dynamics of Nitrogen Incorporation into Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Visual exploration of isotope labeling networks in 3D | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ammonium 15N Chloride: Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Ammonium 15N chloride (¹⁵NH₄Cl). This isotopically labeled compound is a critical reagent in a wide array of research and development applications, particularly in the fields of proteomics, metabolomics, and nuclear magnetic resonance (NMR) spectroscopy. Its use allows for the precise tracking and quantification of nitrogen-containing biomolecules, offering invaluable insights into cellular metabolism, protein structure, and drug-target interactions.

Core Chemical and Physical Properties

Ammonium 15N chloride is a white, crystalline solid that is readily soluble in water.[1] The incorporation of the stable, heavy isotope of nitrogen (¹⁵N) in place of the naturally more abundant ¹⁴N is the key feature of this compound, enabling its use in isotope-labeling studies. The physical and chemical properties are summarized in the tables below.

Table 1: General Chemical Properties of Ammonium 15N Chloride

| Property | Value | Source(s) |

| Chemical Formula | ¹⁵NH₄Cl | [2] |

| Molecular Weight | 54.48 g/mol | [2][3] |

| CAS Number | 39466-62-1 | [2][3] |

| Isotopic Enrichment | Typically ≥98 atom % ¹⁵N | [4][5] |

| Appearance | White crystalline powder, crystals, or chunks | [1][4] |

Table 2: Physical and Thermochemical Properties of Ammonium 15N Chloride

| Property | Value | Source(s) |

| Melting Point | 330-340 °C (sublimes) | [5][6] |

| Solubility | Soluble in water and DMSO | [6] |

| Storage Temperature | Room temperature | [2][4] |

Stability and Handling

Proper storage and handling of Ammonium 15N chloride are crucial to maintain its isotopic purity and chemical integrity.

Table 3: Stability and Storage Recommendations

| Parameter | Recommendation | Source(s) |

| Storage Conditions | Store in a tightly sealed container in a dry, well-ventilated area at room temperature. Protect from moisture and light. | [2] |

| Hygroscopicity | Hygroscopic; absorbs moisture from the air. | [6] |

| Incompatible Materials | Strong acids, strong bases, and strong oxidizing agents. | |

| Hazardous Decomposition Products | Upon heating, may decompose to produce nitrogen oxides and hydrogen chloride. |

Experimental Protocols

Ammonium 15N chloride is a fundamental reagent for isotope labeling of proteins and other nitrogen-containing biomolecules in various biological systems. Below is a detailed, generalized protocol for the metabolic labeling of proteins in E. coli for subsequent analysis by mass spectrometry or NMR spectroscopy.

Protocol: Metabolic Labeling of E. coli with Ammonium 15N Chloride

Objective: To uniformly label the proteome of E. coli with ¹⁵N for downstream analysis.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Luria-Bertani (LB) medium

-

M9 minimal medium components:

-

5x M9 salts (Na₂HPO₄, KH₂PO₄, NaCl)

-

Ammonium 15N chloride (¹⁵NH₄Cl)

-

Sterile 20% (w/v) glucose solution

-

Sterile 1 M MgSO₄ solution

-

Sterile 1 M CaCl₂ solution

-

-

Inducing agent (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG)

-

Appropriate antibiotic for plasmid selection

-

Incubator shaker

-

Spectrophotometer

Methodology:

-

Starter Culture Preparation:

-

Inoculate a single colony of the E. coli expression strain into 5-10 mL of LB medium containing the appropriate antibiotic.

-

Incubate overnight at 37°C with vigorous shaking (200-250 rpm).

-

-

Adaptation to Minimal Medium (Optional but Recommended):

-

The following day, inoculate 1 mL of the overnight culture into 100 mL of M9 minimal medium containing unlabeled ammonium chloride (¹⁴NH₄Cl).

-

Grow the culture at 37°C with shaking until it reaches mid-log phase (OD₆₀₀ ≈ 0.6-0.8). This step helps the cells adapt to the minimal medium.

-

-

¹⁵N Labeling Culture:

-

Prepare 1 L of M9 minimal medium. To the 5x M9 salts, add sterile water, 20 mL of 20% glucose, 2 mL of 1 M MgSO₄, 0.1 mL of 1 M CaCl₂, and the appropriate antibiotic.

-

Crucially, as the sole nitrogen source, add 1 gram of Ammonium 15N chloride.[7]

-

Inoculate the ¹⁵N-M9 medium with the adapted cell culture (from step 2) or the overnight LB culture to an initial OD₆₀₀ of 0.05-0.1.

-

Grow the culture at 37°C with vigorous shaking.

-

-

Induction of Protein Expression:

-

Monitor the growth of the culture by measuring the OD₆₀₀ periodically.

-

When the culture reaches mid-log phase (OD₆₀₀ ≈ 0.6-0.8), induce protein expression by adding IPTG to a final concentration of 0.1-1 mM (optimize as needed for your protein of interest).

-

-

Harvesting:

-

Continue to incubate the culture for an additional 3-5 hours (or overnight at a lower temperature, e.g., 18-25°C, depending on the protein) to allow for expression and incorporation of the ¹⁵N label.

-

Harvest the cells by centrifugation at 4°C (e.g., 5000 x g for 15 minutes).

-

Discard the supernatant and store the cell pellet at -80°C until further processing (e.g., protein purification).

-

-

Downstream Analysis:

-

The ¹⁵N-labeled cell pellet can now be used for protein purification, followed by analysis using techniques such as:

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for metabolic labeling of proteins in E. coli using Ammonium 15N chloride.

Caption: General workflow for ¹⁵N metabolic labeling of proteins in E. coli.

References

- 1. Ammonium Chloride | NH4Cl | CID 25517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ammonium chloride (¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Ammonium 15N chloride, | ClH4N | CID 11051564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ammonium-15N chloride Biomolecular NMR Mass Spectrometry CAS No. 39466-62-1 Sigma-Aldrich [sigmaaldrich.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. usbio.net [usbio.net]

- 7. reddit.com [reddit.com]

- 8. Ammonium-15N chloride Biomolecular NMR Mass Spectrometry CAS No. 39466-62-1 Sigma-Aldrich [sigmaaldrich.com]

- 9. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 15N chemical shift referencing in solid state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 15N Isotopic Labeling for Proteins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nitrogen-15 (¹⁵N) isotopic labeling of proteins, a cornerstone technique in modern structural biology and drug discovery. By replacing the naturally abundant ¹⁴N isotope with the NMR-active ¹⁵N, researchers can unlock a wealth of information about protein structure, dynamics, and interactions at an atomic level. This document details the core principles, experimental methodologies, and key applications of ¹⁵N labeling, with a focus on providing practical data and protocols for professionals in the field.

Core Principles of ¹⁵N Isotopic Labeling

The fundamental principle of ¹⁵N isotopic labeling is the introduction of a nitrogen source enriched with the ¹⁵N isotope into the cellular machinery responsible for protein synthesis. This results in the incorporation of ¹⁵N atoms into the amino acids that constitute the protein of interest. The ¹⁵N nucleus possesses a nuclear spin of ½, making it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for the differentiation and tracking of labeled proteins and their constituent atoms.

The primary application of ¹⁵N labeling is in NMR spectroscopy, where it enables the acquisition of heteronuclear correlation spectra, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment. This 2D NMR experiment provides a unique signal for each backbone amide proton-nitrogen pair, effectively generating a "fingerprint" of the protein. Changes in the chemical environment of these amides, caused by ligand binding, conformational changes, or post-translational modifications, can be monitored through shifts in the corresponding peaks in the HSQC spectrum.

Isotopic Labeling Strategies

There are three primary strategies for ¹⁵N isotopic labeling, each offering distinct advantages for specific research questions:

-

Uniform Labeling: This is the most straightforward and cost-effective method, where the organism is grown in a medium containing a ¹⁵N-enriched nitrogen source as the sole source of nitrogen.[1] This leads to the incorporation of ¹⁵N into all nitrogen-containing molecules, including all amino acids in the expressed protein. Uniform ¹⁵N labeling is the standard approach for initial structural characterization and for studying overall protein dynamics.

-

Selective Labeling: In this strategy, only specific types of amino acids are labeled with ¹⁵N. This is achieved by growing the expression host in a minimal medium containing a mix of unlabeled amino acids and one or more desired ¹⁵N-labeled amino acids. Selective labeling is particularly useful for simplifying complex NMR spectra of large proteins, aiding in resonance assignment, and probing the roles of specific residues in protein function and interaction. However, a significant challenge with this method is metabolic scrambling , where the ¹⁵N label from one amino acid can be metabolically converted and incorporated into other amino acid types, complicating spectral interpretation.

-

Reverse Labeling (or Isotope Depletion): This approach is the opposite of selective labeling. The protein is expressed in a medium where all amino acids are ¹⁵N-labeled except for one or a few specific types, which are provided in their unlabeled (¹⁴N) form. This results in the disappearance of signals from the unlabeled residues in the ¹H-¹⁵N HSQC spectrum, which can be a powerful tool for confirming assignments and studying specific regions of a protein without spectral overlap.

Data Presentation: Quantitative Comparison of ¹⁵N Labeling Systems

The choice of expression system is critical for successful and cost-effective ¹⁵N labeling. The following tables summarize key quantitative data for the most common systems: Escherichia coli, Pichia pastoris, and Human Embryonic Kidney (HEK293) cells.

Table 1: Comparison of Protein Yields in Different Expression Systems for ¹⁵N Labeling

| Expression System | Typical Protein Yield (mg/L) | Notes |

| Escherichia coli (M9 minimal media) | 10 - 100[2] | Yield is highly protein-dependent. Optimization of expression conditions (temperature, induction time) is crucial. High-density cultures can significantly increase yields.[3][4] |

| Pichia pastoris (BMGY/BMMY media) | 10 - >1000[5] | Can achieve very high cell densities, leading to high protein yields, especially for secreted proteins. Fermentation can increase yields by 10-100 fold compared to shake flasks.[2] |

| HEK293 Cells (Suspension Culture) | 1 - 120[1][6][7] | Lower yields compared to microbial systems but essential for proteins requiring complex post-translational modifications. Transient transfection yields can be variable. Stable cell lines generally provide more consistent, though often lower, yields. |

Table 2: Labeling Efficiency in Different Expression Systems

| Expression System | Typical ¹⁵N Labeling Efficiency | Factors Affecting Efficiency |

| Escherichia coli | >95% | Purity of ¹⁵N source, complete consumption of any initial unlabeled media. |

| Pichia pastoris | >95% | Efficient utilization of the ¹⁵N-labeled nitrogen source in the defined medium. |

| HEK293 Cells | 50 - >90% | Complex media components can lead to dilution of the ¹⁵N label. Metabolic scrambling can be significant in selective labeling. |

Table 3: Estimated Cost Comparison for Uniform ¹⁵N Labeling (per liter of culture)

| Component | E. coli (M9 Media) | P. pastoris (Minimal Media) | HEK293 Cells (Chemically Defined Media) |

| ¹⁵N Source (e.g., ¹⁵NH₄Cl) | ~$70 - $140 (for 1-2g)[8][9] | ~$70 - $140 (for 1-2g) | N/A (included in complete media or amino acid mixes) |

| Rich Media Supplement | BioExpress® ¹⁵N (~$63/L)[8][10] | Celtone ¹⁵N Powder (~$140/g)[11][12] | Commercial ¹⁵N-labeled media (can be >$1000/L) |

| Estimated Total Cost per Liter | ~$100 - $200 | ~$150 - $300 | >$1000 |

Note: Prices are estimates based on publicly available information from suppliers like Cambridge Isotope Laboratories and may vary.

Experimental Protocols

This section provides detailed methodologies for uniform ¹⁵N labeling in the three most common expression systems.

Uniform ¹⁵N Labeling of Proteins in Escherichia coli

This protocol is adapted for expression in M9 minimal medium.[13]

Materials:

-

E. coli strain carrying the expression plasmid for the protein of interest.

-

LB medium and appropriate antibiotic.

-

M9 minimal medium salts (5x stock).

-

¹⁵NH₄Cl (≥98% ¹⁵N enrichment).

-

Glucose (or other carbon source).

-

MgSO₄ (1M stock).

-

CaCl₂ (1M stock).

-

Trace metal solution.

-

IPTG (or other inducer).

Protocol:

-

Starter Culture: Inoculate a single colony of E. coli into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

-

Pre-culture: The next day, inoculate 1 L of M9 minimal medium (containing ¹⁴NH₄Cl) with the overnight starter culture to an OD₆₀₀ of ~0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Cell Harvest and Media Switch: Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes). Discard the supernatant and resuspend the cell pellet in 1 L of pre-warmed M9 minimal medium prepared with ¹⁵NH₄Cl as the sole nitrogen source.

-

Induction: Allow the culture to adapt to the new medium for about 30-60 minutes at 37°C with shaking. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours. Lower temperatures often improve protein solubility.

-

Harvesting: Pellet the cells by centrifugation and store the cell pellet at -80°C until purification.

Uniform ¹⁵N Labeling of Secreted Proteins in Pichia pastoris

This protocol is for expression in Buffered Glycerol-complex Medium (BMGY) and Buffered Methanol-complex Medium (BMMY).[14][15]

Materials:

-

P. pastoris strain carrying the expression plasmid.

-

YPD medium.

-

BMGY medium prepared with ¹⁵N-labeled yeast extract and peptone, or a defined medium with (¹⁵NH₄)₂SO₄ as the nitrogen source.

-

BMMY medium prepared similarly to BMGY, but with methanol instead of glycerol.

-

Methanol.

Protocol:

-

Starter Culture: Inoculate a single colony into 10 mL of YPD and grow overnight at 30°C with shaking.

-

Glycerol Phase (Biomass Accumulation): Inoculate 1 L of BMGY medium with the starter culture to an initial OD₆₀₀ of ~0.1. Grow at 30°C with vigorous shaking until the culture reaches a high cell density (OD₆₀₀ of 2-6).

-

Methanol Induction Phase: Harvest the cells by centrifugation and resuspend the pellet in 200 mL of BMMY medium to an OD₆₀₀ of ~1.0. This step is to induce the AOX1 promoter.

-

Expression: Grow the culture at 30°C with vigorous shaking. Maintain induction by adding methanol to a final concentration of 0.5-1% every 24 hours.

-

Harvesting: For secreted proteins, pellet the cells after 48-72 hours of induction and collect the supernatant which contains the secreted protein. The supernatant can then be used for purification.

Uniform ¹⁵N Labeling of Secreted Proteins in HEK293 Cells

This protocol describes transient transfection of suspension HEK293 cells.[7]

Materials:

-

Suspension-adapted HEK293 cells.

-

Chemically defined, serum-free HEK293 expression medium lacking nitrogen sources (custom formulation).

-

¹⁵N-labeled amino acid mixture.

-

Expression vector containing the gene of interest.

-

Transfection reagent (e.g., PEI).

Protocol:

-

Cell Culture: Maintain HEK293 cells in suspension culture in the appropriate growth medium.

-

Media Exchange: On the day of transfection, pellet the cells and resuspend them in the custom ¹⁵N-labeling medium supplemented with the ¹⁵N-labeled amino acid mixture to a density of ~1 x 10⁶ cells/mL.

-

Transfection: Prepare the DNA-transfection reagent complexes according to the manufacturer's instructions and add them to the cell suspension.

-

Expression: Culture the transfected cells for 3-5 days. For secreted proteins, the protein of interest will accumulate in the culture medium.

-

Harvesting: Separate the cells from the medium by centrifugation. The supernatant containing the ¹⁵N-labeled secreted protein is then harvested for purification.

Mandatory Visualizations

Signaling Pathway: EGFR-Grb2 Interaction

The interaction between the Epidermal Growth Factor Receptor (EGFR) and the Growth factor receptor-bound protein 2 (Grb2) is a critical step in the activation of the Ras/MAPK signaling pathway. ¹⁵N HSQC NMR has been instrumental in mapping the binding interfaces of these proteins. The following diagram illustrates this interaction.

Caption: EGFR-Grb2 signaling pathway elucidated using ¹⁵N isotopic labeling.

Experimental Workflow: Protein Structure Determination by NMR

The determination of a protein's three-dimensional structure using NMR spectroscopy is a multi-step process that heavily relies on isotopic labeling. The following workflow outlines the key stages.

Caption: Workflow for protein structure determination using ¹⁵N labeling and NMR.

Conclusion

¹⁵N isotopic labeling is an indispensable tool for researchers, scientists, and drug development professionals seeking to understand protein structure, function, and dynamics at a molecular level. While the initial investment in isotopes and specialized equipment can be significant, the wealth of information obtained from NMR and mass spectrometry studies of ¹⁵N-labeled proteins is unparalleled. The choice of labeling strategy and expression system should be carefully considered based on the specific research goals, the properties of the protein of interest, and the available resources. This guide provides a foundational understanding and practical data to aid in the successful implementation of ¹⁵N isotopic labeling in your research endeavors.

References

- 1. Protein production from HEK293 cell line-derived stable pools with high protein quality and quantity to support discovery research | PLOS One [journals.plos.org]

- 2. ukisotope.com [ukisotope.com]

- 3. A simple protocol for expression of isotope-labeled proteins in Escherichia coli grown in shaker flasks at high cell density - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High yield expression of proteins in <i>E. coli</i> for NMR studies [scirp.org]

- 5. Developing a scalable model of recombinant protein yield from Pichia pastoris: the influence of culture conditions, biomass and induction regime - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cambridge Isotope Laboratories CELTONE BASE POWDER (13C, 98%+; 15N, 98%+), | Fisher Scientific [fishersci.com]

- 7. High Yield Expression of Recombinant Human Proteins with the Transient Transfection of HEK293 Cells in Suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Special Offers | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. Cell Growth Media and Protein Production â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 10. BioExpress 1000 (¹âµN, 98%) 10à concentrate - Cambridge Isotope Laboratories, CGM-1000-N-S [isotope.com]

- 11. Celtone Base Powder (¹âµN, 98%) - Cambridge Isotope Laboratories, CGM-1030P-N-1 [isotope.com]

- 12. CELTONE BASE POWDER | Eurisotop [eurisotop.com]

- 13. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 14. Expression of Recombinant Proteins in the Methylotrophic Yeast Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

- 15. static.igem.org [static.igem.org]

Ammonium 15N chloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This document provides key technical specifications for Ammonium-15N chloride, a stable isotope-labeled compound.

Ammonium-15N chloride serves as a critical reagent in various scientific applications. It is frequently utilized as a tracer and an internal standard for quantitative analyses using nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS)[1]. Its applications extend to use as a medium supplement for the incorporation of 15N in proteins for NMR spectroscopy and in assaying nitrogen loss in marine sediment[2].

Chemical Properties and Identifiers

The fundamental chemical identifiers and properties for Ammonium-15N chloride are summarized in the table below for easy reference.

| Identifier | Value |

| CAS Number | 39466-62-1[1][3][4] |

| Molecular Weight | 54.48[1][3][4] |

| Chemical Formula | 15NH₄Cl[2][3][4] |

| Synonyms | 15N Labeled ammonium chloride, Azanium chloride[2][3][4] |

| Physical Form | Solid[1][4], powder, crystals or chunks |

| Melting Point | 340 °C (sublimates)[4] |

This isotopically labeled compound is an autophagy and lysosome inhibitor[1]. It can induce intracellular alkalization and metabolic acidosis, which in turn affects enzymatic activity within biological systems[1].

References

Principle of Metabolic Labeling with ¹⁵N Isotopes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis workflows for metabolic labeling with the stable isotope of nitrogen, ¹⁵N. This powerful technique is a cornerstone of quantitative proteomics, enabling precise measurement of protein abundance, turnover, and dynamics in complex biological systems.

Core Principles of ¹⁵N Metabolic Labeling

Metabolic labeling with ¹⁵N relies on the in vivo incorporation of a "heavy", non-radioactive isotope of nitrogen (¹⁵N) into the entire proteome of an organism or cell culture. This is achieved by providing a sole source of nitrogen in the growth medium that is highly enriched with ¹⁵N, typically in the form of ¹⁵NH₄Cl or ¹⁵N-labeled amino acids.[1]

As cells grow and synthesize new proteins, they utilize this heavy nitrogen source, resulting in proteins where the naturally abundant ¹⁴N atoms are replaced by ¹⁵N. This mass shift, while not affecting the biochemical properties of the proteins, makes them distinguishable by mass spectrometry from their "light" counterparts grown in a medium with natural abundance ¹⁴N.[2][3]

The fundamental workflow involves two cell populations: a "heavy" labeled experimental group and a "light" unlabeled control group. After the experimental treatment, the two cell populations are mixed, and their proteins are extracted, digested into peptides, and analyzed by mass spectrometry. Because the light and heavy peptides are chemically identical, they co-elute during liquid chromatography. The mass spectrometer, however, can distinguish them based on their mass-to-charge (m/z) ratio. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two samples.[4][5]

Data Presentation: Quantitative Insights

A key outcome of ¹⁵N metabolic labeling experiments is the generation of quantitative data on protein expression changes. This data is typically presented in tables that summarize the identified proteins, their relative abundance ratios, and statistical significance.

Table 1: Example of Protein Quantification Data from a ¹⁵N Metabolic Labeling Experiment

| Protein ID | Gene Name | Description | Log₂(Heavy/Light) Ratio | p-value | Number of Peptides Quantified |

| P01234 | ABC1 | ATP-binding cassette sub-family A member 1 | 1.58 | 0.001 | 15 |

| Q56789 | XYZ2 | Hypothetical protein XYZ | -0.85 | 0.023 | 8 |

| P98765 | TUV3 | Tubulin alpha-1A chain | 0.05 | 0.950 | 22 |

| O12345 | EFG4 | Elongation factor 1-alpha 1 | 2.10 | 0.0005 | 18 |

Table 2: Typical ¹⁵N Labeling Efficiencies in Different Model Organisms

| Organism/Cell Line | Labeling Duration | Typical ¹⁵N Enrichment (%) | Reference |

| E. coli | Overnight culture | >98% | [6] |

| Arabidopsis thaliana | 14 days | 93-99% | [4] |

| HEK293 Cells | 5-6 cell doublings | >95% | [5] |

| Rat (in vivo) | Two generations | ~94% in all tissues | [7] |

Experimental Protocols

Detailed methodologies are crucial for successful ¹⁵N metabolic labeling experiments. Below are representative protocols for different model systems.

¹⁵N Metabolic Labeling of E. coli

This protocol is adapted for labeling proteins expressed in E. coli for quantitative proteomics.

1. Preparation of M9 Minimal Medium:

-

Prepare a 10x M9 salt solution containing: 60 g/L Na₂HPO₄, 30 g/L KH₂PO₄, and 5 g/L NaCl.

-

For the ¹⁵N-labeled medium, use 1 g/L ¹⁵NH₄Cl (98-99% enrichment) as the sole nitrogen source. For the ¹⁴N medium, use 1 g/L of natural abundance NH₄Cl.

-

Autoclave the 10x M9 salt solution.

-

Prepare sterile stock solutions of 20% (w/v) glucose, 1 M MgSO₄, and 1 M CaCl₂.

2. Cell Culture and Labeling:

-

Inoculate a single colony of the desired E. coli strain into 5 mL of LB medium and grow overnight.

-

The next day, inoculate 1 L of M9 minimal medium (containing either ¹⁴NH₄Cl or ¹⁵NH₄Cl, 20 mL of 20% glucose, 2 mL of 1 M MgSO₄, and 0.1 mL of 1 M CaCl₂) with the overnight culture.

-

Grow the cultures at 37°C with shaking until they reach an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.

-

If applicable, induce protein expression with IPTG.

-

Continue to grow the cells for the desired period to allow for protein expression and labeling.

3. Sample Preparation for Mass Spectrometry:

-

Harvest the cells by centrifugation.

-

Lyse the cells using an appropriate method (e.g., sonication) in a lysis buffer containing protease inhibitors.

-

Quantify the protein concentration in each lysate (e.g., using a BCA assay).

-

Mix the ¹⁴N- and ¹⁵N-labeled proteomes in a 1:1 ratio based on protein concentration.

-

Perform in-solution or in-gel digestion of the mixed protein sample with trypsin.

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

¹⁵N Metabolic Labeling of Mammalian Cells (HEK293)

This protocol provides a general framework for labeling mammalian cells, such as HEK293, which requires a more complex medium.

1. Preparation of ¹⁵N-Labeling Medium:

-

Use a commercially available SILAC-rated DMEM or RPMI-1640 medium that lacks specific amino acids (e.g., lysine and arginine).

-

Supplement the medium with dialyzed fetal bovine serum.

-

For the "heavy" medium, add ¹⁵N-labeled essential amino acids. For a complete labeling approach, a mixture of all essential amino acids with ¹⁵N-labeling would be used.

-

For the "light" medium, add the corresponding natural abundance amino acids.

2. Cell Culture and Labeling:

-

Culture HEK293 cells in the respective light or heavy medium for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acids.

-

Monitor cell growth and morphology to ensure that the labeling medium does not adversely affect cell health.

3. Sample Preparation for Mass Spectrometry:

-

Harvest the light and heavy cell populations.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate.

-

Combine the light and heavy lysates in a 1:1 protein ratio.

-

Proceed with protein digestion (in-solution or in-gel) and peptide desalting as described for the E. coli protocol.

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for quantitative proteomics using ¹⁵N metabolic labeling.

Data Analysis Pipeline

Caption: A typical bioinformatics workflow for analyzing data from ¹⁵N metabolic labeling experiments.

Principle of Quantification in Mass Spectrometry

Caption: Schematic representation of how light and heavy peptide pairs are quantified in a mass spectrum.

References

- 1. ckisotopes.com [ckisotopes.com]

- 2. youtube.com [youtube.com]

- 3. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nottingham.ac.uk [nottingham.ac.uk]

- 5. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling and Application of Ammonium 15N Chloride in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ammonium 15N chloride (¹⁵NH₄Cl), a stable isotope-labeled compound essential for a variety of research applications. Detailed information on its safe handling, storage, and disposal is presented, alongside its chemical and physical properties. Furthermore, this guide offers detailed experimental protocols for its use in metabolic labeling for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)-based metabolic flux analysis, providing a critical resource for researchers in proteomics, metabolomics, and drug development.

Safety and Handling

Ammonium 15N chloride, while not highly reactive, requires careful handling in a laboratory setting to mitigate potential hazards. The primary routes of exposure are ingestion, inhalation, and eye contact.

1.1. Hazard Identification and Classification

Ammonium 15N chloride is classified as follows:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2][3][4][5]

-

Eye Irritation (Category 2A/2), H319: Causes serious eye irritation.[1][2][3][4][5]

-

Hazardous to the aquatic environment, Chronic (Category 2), H411: Toxic to aquatic life with long lasting effects.[1][3]

1.2. Personal Protective Equipment (PPE)

To ensure safe handling, the following personal protective equipment is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[3]

-

Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are recommended.[3]

-

Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes must be worn to prevent skin contact.[3]

-

Respiratory Protection: In cases of inadequate ventilation or when dust formation is likely, a NIOSH-approved respirator should be used.[3]

1.3. First Aid Measures

In the event of exposure, the following first aid procedures should be followed:

-

After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.[2]

-

After Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2]

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

1.4. Storage and Disposal

Proper storage and disposal are crucial to maintain the integrity of the compound and ensure laboratory safety.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Ammonium 15N chloride is hygroscopic and should be protected from moisture.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to be released into the environment.[1]

1.5. Accidental Release Measures

In case of a spill, follow these steps:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Avoid generating dust.

-

Carefully sweep or scoop up the spilled material and place it into a suitable container for disposal.[1]

-

Clean the spill area with soap and water.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Ammonium 15N chloride is provided in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 39466-62-1 | [2][6][7] |

| Molecular Formula | ¹⁵NH₄Cl | [8] |

| Molecular Weight | 54.48 g/mol | [6][7][8] |

| Appearance | White crystalline solid | [6] |

| Melting Point | 340 °C (sublimes) | [6] |

| Solubility | Soluble in water and DMSO | [9] |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N | [6] |

| Storage Temperature | Room temperature | [6] |

Experimental Protocols

Ammonium 15N chloride is a versatile tool in biological research, primarily used for introducing a stable nitrogen isotope into biomolecules for analysis by NMR and mass spectrometry.

3.1. Detailed Methodology for ¹⁵N Metabolic Labeling of Proteins in E. coli for NMR Spectroscopy

This protocol describes the uniform labeling of a target protein with ¹⁵N by expressing it in E. coli grown in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.

Materials:

-

¹⁵NH₄Cl

-

M9 minimal medium components

-

Glucose (or other carbon source)

-

Trace metals solution

-

Vitamins solution

-

Appropriate antibiotic

-

E. coli strain carrying the expression plasmid for the target protein

-

LB medium

-

Shaking incubator

-

Spectrophotometer

-

Centrifuge and centrifuge bottles

Procedure:

-

Starter Culture: Inoculate a single colony of the E. coli expression strain into 5-10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

-

Pre-culture: The next day, inoculate 50 mL of M9 minimal medium (containing standard ¹⁴NH₄Cl) with the overnight starter culture to an OD₆₀₀ of ~0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Adaptation to Minimal Medium: Pellet the cells from the pre-culture by centrifugation (e.g., 5000 x g for 10 minutes).

-

Resuspension in ¹⁵N Medium: Discard the supernatant and resuspend the cell pellet in 1 L of M9 minimal medium prepared with 1 g/L of ¹⁵NH₄Cl as the sole nitrogen source. This medium should also contain glucose, trace metals, vitamins, and the appropriate antibiotic.

-

Induction: Grow the culture at the optimal temperature for protein expression (e.g., 18-37°C) with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding the appropriate inducer (e.g., IPTG).

-

Expression: Continue to grow the culture for the desired period to allow for protein expression (typically 4-16 hours).

-

Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.

-

Protein Purification: Purify the ¹⁵N-labeled protein from the cell pellet using standard chromatography techniques.

3.2. Detailed Methodology for ¹⁵N-Based Metabolic Flux Analysis using Mass Spectrometry

This protocol provides a general workflow for tracing nitrogen metabolism in cultured cells using ¹⁵NH₄Cl and analyzing the incorporation of ¹⁵N into intracellular metabolites by mass spectrometry.

Materials:

-

¹⁵NH₄Cl

-

Cell culture medium lacking standard ammonium chloride

-

Cultured cells of interest

-

6-well or 12-well cell culture plates

-

Ice-cold 0.9% NaCl solution

-

Ice-cold 80% methanol

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge

-

Vacuum concentrator or nitrogen evaporator

-

LC-MS or GC-MS system

Procedure:

-

Cell Seeding: Seed the cells of interest in culture plates and grow them in their standard growth medium until they reach the desired confluency (typically mid-log phase).

-

Medium Exchange: Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Labeling: Add pre-warmed culture medium containing a defined concentration of ¹⁵NH₄Cl as the primary nitrogen source. The concentration will depend on the specific cell line and experimental goals.

-

Time-Course Incubation: Incubate the cells for a series of time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the kinetics of ¹⁵N incorporation. The 0-minute time point serves as an unlabeled control.

-

Metabolite Quenching and Extraction:

-

At each time point, rapidly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold 0.9% NaCl to remove any remaining extracellular labeled medium.

-

Add a sufficient volume of ice-cold 80% methanol to each well to quench metabolism and extract intracellular metabolites.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

-

Sample Processing:

-

Vortex the tubes and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extracts using a vacuum concentrator or under a stream of nitrogen.

-

-

Mass Spectrometry Analysis:

-

Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS or GC-MS analysis.

-

Analyze the samples to determine the mass isotopologue distribution of key nitrogen-containing metabolites (e.g., amino acids, nucleotides).

-

-

Data Analysis:

-

Correct the raw mass isotopologue distributions for the natural abundance of heavy isotopes.

-

Use the corrected data to calculate the fractional enrichment of ¹⁵N in each metabolite over time.

-

Input the fractional enrichment data into a metabolic flux analysis software package to model and quantify the fluxes through the relevant metabolic pathways.[10]

-

Visualizations

4.1. Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of Ammonium 15N chloride in a laboratory setting.

Caption: Safe handling workflow for Ammonium 15N chloride.

4.2. Experimental Workflow for ¹⁵N Labeling

The diagram below outlines the typical experimental workflow for producing a ¹⁵N-labeled protein for NMR analysis.

Caption: Experimental workflow for ¹⁵N protein labeling.

References

- 1. dl.novachem.com.au [dl.novachem.com.au]

- 2. Page loading... [guidechem.com]

- 3. isotope.com [isotope.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. isotope.com [isotope.com]

- 6. 氯化铵-15N ≥98 atom % 15N, ≥99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Ammonium 15N chloride, | ClH4N | CID 11051564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ammonium chloride (¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. usbio.net [usbio.net]

- 10. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Natural Abundance of ¹⁵N and its Significance in Labeling

Nitrogen, a fundamental constituent of proteins and nucleic acids, is essential for all known forms of life. The stable, non-radioactive isotope of nitrogen, ¹⁵N, has become an indispensable tool in a wide array of scientific disciplines, from environmental science to advanced drug development. Its low natural abundance and unique physical properties allow it to be used as a tracer to elucidate complex biological pathways, quantify metabolic fluxes, and understand the mechanisms of drug action. This technical guide provides a comprehensive overview of the natural abundance of ¹⁵N, its significance in isotopic labeling, and detailed protocols for its application.

Natural Abundance of Nitrogen Isotopes

Nitrogen exists in nature as two stable isotopes: ¹⁴N and ¹⁵N. The vast majority of nitrogen is ¹⁴N, with ¹⁵N being a rare isotope.[1] The relative abundance of these isotopes is a critical baseline for all ¹⁵N labeling studies.

| Isotope | Protons | Neutrons | Natural Abundance (Mole Fraction) | Nuclear Spin (I) |

| ¹⁴N | 7 | 7 | ~99.62% | 1 |

| ¹⁵N | 7 | 8 | ~0.38% | 1/2 |

Table 1: Natural Abundance and Properties of Stable Nitrogen Isotopes.[1]

The variation in the natural abundance of ¹⁵N is often expressed using the delta (δ) notation in parts per thousand (per mil, ‰) relative to the international standard, which is atmospheric N₂.

δ¹⁵N (‰) = [ (R_sample / R_standard) - 1 ] * 1000

where R is the ratio of ¹⁵N/¹⁴N.

Significance of ¹⁵N in Isotopic Labeling

The low natural abundance of ¹⁵N allows for the preparation of highly enriched compounds where ¹⁴N is replaced by ¹⁵N. These labeled molecules can be introduced into biological systems and traced without the safety concerns associated with radioactive isotopes.[2] The key to its utility lies in the ability to distinguish between the labeled and unlabeled molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4]

Key Applications:

-

Metabolic Studies and Flux Analysis: ¹⁵N-labeled compounds are used as tracers to study metabolic pathways, such as amino acid and nucleotide metabolism.[4][5] By tracking the incorporation of ¹⁵N into various biomolecules, researchers can map the flow of nitrogen and quantify the rates of metabolic reactions.[6]

-

Quantitative Proteomics: In proteomics, ¹⁵N labeling is a robust method for the relative and absolute quantification of proteins.[3] A common approach involves growing cells in a medium where the sole nitrogen source is enriched with ¹⁵N, leading to the incorporation of the heavy isotope into all newly synthesized proteins.[3]

-

Structural Biology: The nuclear spin of 1/2 for ¹⁵N makes it ideal for NMR studies.[7] Unlike ¹⁴N, which has a nuclear spin of 1 and a quadrupole moment that leads to broader line widths, ¹⁵N provides narrower line widths and clearer signals, which is advantageous for determining the structure and dynamics of proteins and nucleic acids.[1]

-

Drug Development: In pharmaceutical research, ¹⁵N labeling is used in pharmacokinetic and pharmacodynamic (PK/PD) studies to trace the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[3] It also aids in target validation and biomarker discovery by elucidating the interactions between drugs and their protein targets.[3][7]

-

Environmental and Agricultural Science: ¹⁵N-labeled fertilizers are used to track nitrogen uptake by plants, its distribution in the soil and water, and to study nitrogen cycling in ecosystems.[4]

Experimental Protocols

3.1. ¹⁵N Metabolic Labeling of E. coli for Quantitative Proteomics

This protocol details the metabolic labeling of E. coli with ¹⁵N using a minimal medium for subsequent quantitative proteomics analysis.[3]

1. Preparation of M9 Minimal Medium:

- Prepare a 10x M9 salt solution containing: 60 g/L Na₂HPO₄, 30 g/L KH₂PO₄, and 5 g/L NaCl.

- For the ¹⁵N-labeled medium, prepare a separate 10x M9 salt solution using 5 g/L ¹⁵NH₄Cl (98-99% enrichment) as the sole nitrogen source. For the control ¹⁴N medium, use 5 g/L ¹⁴NH₄Cl.[3]

- Autoclave the 10x M9 salt solutions.

- Prepare the following sterile stock solutions: 20% (w/v) glucose, 1 M MgSO₄, and 1 M CaCl₂.

2. Cell Culture and Labeling:

- Inoculate a single colony of the desired E. coli strain into 5 mL of LB medium and grow overnight at 37°C with shaking.

- The next day, inoculate 1 L of M9 minimal medium (containing either ¹⁴NH₄Cl or ¹⁵NH₄Cl, 20 mL of 20% glucose, 2 mL of 1 M MgSO₄, and 0.1 mL of 1 M CaCl₂) with the overnight culture.[3]

- Grow the cultures at 37°C with shaking until they reach an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.

- If required, induce protein expression (e.g., with IPTG) and continue to grow the cells for the desired period to allow for protein expression and labeling.

3. Sample Preparation for Mass Spectrometry:

- Harvest the cells by centrifugation.

- Lyse the cells using an appropriate method (e.g., sonication) in a lysis buffer containing protease inhibitors.

- Quantify the protein concentration in each lysate (e.g., using a BCA assay).

- Mix the ¹⁴N- and ¹⁵N-labeled proteomes in a 1:1 ratio based on protein concentration.[3]

- Perform in-solution or in-gel digestion of the mixed protein sample with trypsin.

- Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

- The sample is now ready for LC-MS/MS analysis.

3.2. Expression of ¹⁵N Labeled Protein for NMR Studies

This protocol is for expressing a ¹⁵N labeled protein in E. coli for NMR analysis.[8]

1. Media and Culture Preparation:

- Prepare M9 media without NH₄Cl in sterile shaker flasks.

- Transform E. coli (e.g., BL21(DE3) strain) with the plasmid containing the gene of interest.

- Inoculate 5 mL of a rich medium (e.g., 2xTY) with a single colony of freshly transformed cells and grow overnight.

- In the late afternoon of the following day, inoculate a pre-culture of M9 media (supplemented with ¹⁵NH₄Cl, vitamins, glucose, trace elements, and the appropriate antibiotic) with a 1:100 inoculum of the rich media culture. Grow this overnight.

2. Main Culture and Induction:

- The next day, inoculate the main 1 L M9 culture (supplemented as above with 1 g of ¹⁵NH₄Cl) with a 1:100 inoculum from the overnight M9 pre-culture (i.e., 10 mL).[8]

- Grow the main culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

- Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture, typically at a lower temperature (e.g., 18-25°C) for several hours or overnight.

3. Protein Purification and Sample Preparation for NMR:

- Harvest the cells and purify the protein using a standard protocol for the protein of interest.

- The final protein sample should be at a concentration of approximately 0.5 – 1 mM in a low salt buffer (e.g., 25 mM phosphate buffer, pH 6.5 or lower).[8]

- The sample must contain a deuterated solvent, typically 5-10% D₂O, for the NMR spectrometer's lock system.[8]

- A reference compound such as 0.1 mM DSS may be added for chemical shift referencing.

- The final sample volume should be around 400-600 µL.

Visualizing Workflows and Pathways

4.1. General Workflow for Stable Isotope Labeling

The following diagram illustrates a typical experimental workflow for a stable isotope labeling study, from cell culture to data analysis.

A typical experimental workflow for a stable isotope labeling study.

4.2. Simplified Nitrogen Metabolism Pathway

This diagram shows a simplified pathway of nitrogen assimilation where an external ¹⁵N source is incorporated into central metabolites.

Simplified overview of ¹⁵N incorporation into central nitrogen metabolism.

References

- 1. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]

- 2. metsol.com [metsol.com]

- 3. benchchem.com [benchchem.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. 15N-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 6. benchchem.com [benchchem.com]

- 7. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 8. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

A Technical Guide to Ammonium 15N Chloride: Sourcing and Purity for Researchers

For researchers, scientists, and professionals in drug development, the selection of high-quality isotopic labeling reagents is paramount for the accuracy and reproducibility of experimental results. Ammonium 15N chloride (¹⁵NH₄Cl) is a critical source of the stable isotope nitrogen-15, widely employed in techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to elucidate molecular structures and metabolic pathways. This guide provides an in-depth overview of supplier information, available purities, and a general protocol for its use in protein labeling.

Supplier and Purity Overview

The selection of a suitable Ammonium 15N chloride supplier depends on several factors, including the required isotopic and chemical purity, the quantity needed, and available documentation such as Certificates of Analysis (CoA). Below is a summary of prominent suppliers and the typical purities they offer.

| Supplier | Isotopic Purity (atom % ¹⁵N) | Chemical Purity | Notes |

| Cambridge Isotope Laboratories, Inc. (CIL) | 99%[1][2][3][4][5] | 98%[6][7] | A leading producer of stable isotopes and stable isotope-labeled compounds.[8] Offers various package sizes. |

| Sigma-Aldrich (Merck) | ≥98% | ≥99% (CP) | Provides detailed product specifications and safety information. |

| Eurisotop | 99%[6][7] | 98%[6][7] | A subsidiary of CIL, serving as a leading supplier in Europe.[9] |

| MedchemExpress | Not explicitly stated, but offer ¹⁵N labeled Ammonium Chloride[10] | Not explicitly stated | Focuses on providing stable isotopes for pharmaceutical research and development.[10] |

| Fisher Scientific | Distributes products from other manufacturers like Cambridge Isotope Laboratories.[1][2] | Varies by manufacturer | A major distributor of a wide range of laboratory supplies, including isotopically labeled compounds.[11] |

| Santa Cruz Biotechnology | Not explicitly stated for this specific product, but offers a range of isotopically labeled compounds.[12][13] | Not explicitly stated | Provides compounds for research use.[12] |

| United States Biological | Not explicitly stated | Highly Purified[14] | Offers an isotope-labeled analogue of Ammonium Chloride for research purposes.[14] |

| IsotopeShop.com | ≥99%[15] | ≥99% (CP)[15] | Guarantees quality and competitive pricing.[15] |

Note: Isotopic purity refers to the percentage of nitrogen atoms that are the ¹⁵N isotope, while chemical purity indicates the percentage of the compound that is ammonium chloride. "CP" stands for Chemically Pure. Researchers should always refer to the lot-specific Certificate of Analysis for precise purity information.

Experimental Protocol: A General Workflow for ¹⁵N Protein Labeling

Ammonium 15N chloride is frequently used as the sole nitrogen source in minimal media for the expression of isotopically labeled proteins in bacterial systems like E. coli. This enables the uniform incorporation of the ¹⁵N isotope into all nitrogen-containing biomolecules, including amino acids and, consequently, the protein of interest. Such labeling is essential for a variety of biomolecular NMR experiments.

Key Experimental Steps:

-

Preparation of Minimal Media: A defined minimal medium (e.g., M9 medium) is prepared, which contains a carbon source (like glucose), salts, and trace elements. Critically, the standard nitrogen source (Ammonium Chloride) is replaced with Ammonium 15N chloride.

-

Starter Culture: A starter culture of the bacterial strain containing the expression plasmid for the protein of interest is grown overnight in a rich medium (e.g., LB).

-

Adaptation and Inoculation: The cells from the starter culture are harvested, washed with the ¹⁵N-minimal medium to remove any residual ¹⁴N-containing compounds, and then used to inoculate the main culture of ¹⁵N-minimal medium.

-

Protein Expression: The culture is grown to a suitable optical density (OD₆₀₀), and protein expression is induced (e.g., with IPTG). The cells continue to grow and produce the ¹⁵N-labeled protein.

-

Cell Harvesting and Protein Purification: After a period of induction, the cells are harvested by centrifugation. The ¹⁵N-labeled protein is then purified from the cell lysate using standard chromatography techniques.

-

Analysis: The purified, labeled protein is then ready for analysis by techniques such as NMR spectroscopy or mass spectrometry.[2][16]

Visualizing Workflows and Logical Relationships

To aid in the decision-making and experimental planning processes, the following diagrams, created using the DOT language, illustrate key workflows.

Caption: Workflow for selecting a suitable Ammonium 15N chloride supplier.

Caption: Experimental workflow for ¹⁵N protein labeling.

References

- 1. Cambridge Isotope Laboratories Ammonium Chloride (15N, 99%), 5g, Quantity: | Fisher Scientific [fishersci.com]

- 2. Cambridge Isotope Laboratories Ammonium Chloride (15N, 99%), 39466-62-1, | Fisher Scientific [fishersci.com]

- 3. Ammonium chloride (¹âµN, 99%) - Cambridge Isotope Laboratories, NLM-467-50 [isotope.com]

- 4. Ammonium chloride (¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. Ammonium chloride (¹âµN, 99%) - Cambridge Isotope Laboratories, NLM-467-25 [isotope.com]

- 6. AMMONIUM CHLORIDE | Eurisotop [eurisotop.com]

- 7. AMMONIUM CHLORIDE | Eurisotop [eurisotop.com]

- 8. Cambridge Isotope Laboratories, Inc. â Stable Isotopes [isotope.com]

- 9. Deuterated Solvents & Stable Isotope-Labeled Compounds | Eurisotop [eurisotop.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Isotopically Labeled Compounds | Fisher Scientific [fishersci.com]

- 12. scbt.com [scbt.com]

- 13. scbt.com [scbt.com]

- 14. usbio.net [usbio.net]

- 15. Ammonium Chloride (15N, 99%) • 15NH4Cl • IsotopeShop.com [isotopeshop.com]

- 16. scientificlabs.co.uk [scientificlabs.co.uk]

The Power of Nitrogen-15: A Technical Guide to 15N-Labeled Compounds in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular metabolism, understanding the dynamic flow of molecules is paramount. Stable isotope labeling has emerged as a cornerstone technique for tracing metabolic pathways and quantifying fluxes within complex biological systems. Among the available stable isotopes, Nitrogen-15 (¹⁵N) offers a unique and powerful lens through which to view the anabolism and catabolism of a vast array of nitrogen-containing compounds, including amino acids, nucleotides, and other essential biomolecules.[1] This technical guide provides an in-depth exploration of the applications of ¹⁵N-labeled compounds in metabolomics, offering detailed experimental protocols, data interpretation strategies, and a look into its critical role in drug discovery and development. By replacing the naturally abundant ¹⁴N with the heavier, non-radioactive ¹⁵N isotope, researchers can effectively tag and track the journey of nitrogen atoms through metabolic networks using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Core Applications of ¹⁵N Labeling in Metabolomics

The versatility of ¹⁵N labeling lends itself to a wide range of applications in metabolomics, each providing unique insights into cellular function.

-

Metabolic Flux Analysis (MFA): ¹⁵N-MFA is a powerful technique to quantitatively measure the rates (fluxes) of metabolic reactions. By introducing a ¹⁵N-labeled substrate into a biological system and monitoring the incorporation of the isotope into downstream metabolites over time, researchers can elucidate the dynamics of metabolic pathways.[2] This is particularly valuable in understanding how cells reprogram their metabolism in response to genetic or environmental changes, such as in cancer.[2]

-

Metabolite Identification and Pathway Elucidation: Stable isotope labeling is instrumental in confirming the elemental composition of unknown metabolites.[3] The predictable mass shift caused by the incorporation of ¹⁵N atoms helps in the confident identification of novel nitrogen-containing compounds and the delineation of their biosynthetic pathways.[3][4]

-

Quantitative Metabolomics: ¹⁵N-labeled compounds serve as ideal internal standards for the absolute quantification of metabolites in complex biological samples.[5][6][7] By spiking a known amount of a ¹⁵N-labeled metabolite analog into a sample, variations in sample preparation and analytical instrumentation can be normalized, leading to more accurate and robust quantification.[8]

-

Drug Discovery and Development: The use of ¹⁵N labeling is integral throughout the drug development pipeline.[1] It aids in target identification and validation by revealing how drug candidates affect metabolic pathways.[1] Furthermore, ¹⁵N-labeled drugs can be used in pharmacokinetic and pharmacodynamic (PK/PD) studies to trace their absorption, distribution, metabolism, and excretion (ADME).[1]

Experimental Workflow for ¹⁵N-Based Metabolomics

A typical workflow for a metabolomics study using ¹⁵N-labeled compounds involves several key stages, from experimental design to data analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 15N Stable Isotope Labeling and Comparative Metabolomics Facilitates Genome Mining in Cultured Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquid chromatography-mass spectrometry and 15N metabolic labeling for quantitative metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Metabolic labeling of plant cell cultures with K(15)NO3 as a tool for quantitative analysis of proteins and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Quantitative Proteomics using Ammonium ¹⁵N Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes is a powerful technique for accurate quantitative proteomics. The use of Ammonium ¹⁵N chloride as the sole nitrogen source for cell culture allows for the global incorporation of the heavy ¹⁵N isotope into the entire proteome. This enables the differentiation of proteins from two distinct cell populations (e.g., control vs. treated) when analyzed by mass spectrometry. The relative quantification of proteins is achieved by comparing the signal intensities of the ¹⁴N (light) and ¹⁵N (heavy) labeled peptides. This approach minimizes experimental variability as the cell populations can be combined at an early stage of the sample preparation process.

These application notes provide detailed protocols for ¹⁵N metabolic labeling of mammalian cells using Ammonium ¹⁵N chloride, sample preparation, and data analysis workflows. Additionally, we present examples of how this technique can be applied to study key signaling pathways relevant to drug development and biomedical research.

Experimental Workflows

A general workflow for a quantitative proteomics experiment using ¹⁵N metabolic labeling is depicted below. This process involves labeling two cell populations, one with ¹⁴N and the other with ¹⁵N Ammonium Chloride, followed by experimental treatment, cell lysis, protein extraction, and digestion. The resulting peptide mixtures are then combined and analyzed by LC-MS/MS for protein identification and quantification.

Detailed Experimental Protocols

Protocol 1: ¹⁵N Metabolic Labeling of Mammalian Cells

This protocol is adapted from established metabolic labeling procedures and is suitable for adherent mammalian cell lines.

Materials:

-

Mammalian cell line of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

Light ammonium chloride (¹⁴NH₄Cl)

-

Heavy ammonium chloride (¹⁵NH₄Cl, >99% isotopic purity)

-

Phosphate-buffered saline (PBS)

-

Cell culture flasks or plates

Procedure:

-

Prepare Labeling Media: Prepare two types of custom growth media. For the "light" medium, supplement basal medium (lacking ammonium chloride) with ¹⁴NH₄Cl as the sole nitrogen source at the standard concentration. For the "heavy" medium, use ¹⁵NH₄Cl. Both media should be supplemented with dFBS and other necessary components (e.g., glucose, antibiotics).

-

Cell Adaptation: Culture the cells in the "light" medium for at least two passages to ensure they are fully adapted to the custom medium.

-

Labeling: Split the adapted cells into two populations. Continue to culture one population in the "light" medium (control). Culture the second population in the "heavy" medium (experimental).

-

Incorporation Check: To ensure complete incorporation of the ¹⁵N label, culture the cells in the "heavy" medium for at least 5-6 cell doublings. The efficiency of incorporation can be checked by a preliminary mass spectrometry analysis of a small sample.

-

Experimental Treatment: Once labeling is complete, apply the experimental treatment (e.g., drug compound, growth factor) to the "heavy" labeled cells. The "light" labeled cells will serve as the control.

-

Harvesting: After the desired treatment period, wash the cells with ice-cold PBS and harvest them using a cell scraper or trypsinization. Centrifuge the cell suspensions to pellet the cells and store the pellets at -80°C until further processing.

Protocol 2: Protein Extraction and Tryptic Digestion

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Sequencing-grade modified trypsin

-

Ammonium bicarbonate

-

Formic acid

-

C18 solid-phase extraction (SPE) cartridges

Procedure:

-

Cell Lysis: Resuspend the "light" and "heavy" cell pellets in lysis buffer. Incubate on ice for 30 minutes with periodic vortexing.

-

Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Determine the protein concentration of the "light" and "heavy" lysates using a BCA assay.

-

Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.

-

Reduction and Alkylation: Add DTT to the combined lysate to a final concentration of 10 mM and incubate at 56°C for 1 hour. Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.

-